N-(2-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide N-(2-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 333435-21-5
VCID: VC21454993
InChI: InChI=1S/C20H20ClN3O3S/c1-11-16(19(25)23-14-9-5-4-8-13(14)21)17(24-20(28)22-11)12-7-6-10-15(26-2)18(12)27-3/h4-10,17H,1-3H3,(H,23,25)(H2,22,24,28)
SMILES: CC1=C(C(NC(=S)N1)C2=C(C(=CC=C2)OC)OC)C(=O)NC3=CC=CC=C3Cl
Molecular Formula: C20H20ClN3O3S
Molecular Weight: 417.9g/mol

N-(2-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

CAS No.: 333435-21-5

Cat. No.: VC21454993

Molecular Formula: C20H20ClN3O3S

Molecular Weight: 417.9g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide - 333435-21-5

Specification

CAS No. 333435-21-5
Molecular Formula C20H20ClN3O3S
Molecular Weight 417.9g/mol
IUPAC Name N-(2-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Standard InChI InChI=1S/C20H20ClN3O3S/c1-11-16(19(25)23-14-9-5-4-8-13(14)21)17(24-20(28)22-11)12-7-6-10-15(26-2)18(12)27-3/h4-10,17H,1-3H3,(H,23,25)(H2,22,24,28)
Standard InChI Key BLKUVEDPXWZUPU-UHFFFAOYSA-N
SMILES CC1=C(C(NC(=S)N1)C2=C(C(=CC=C2)OC)OC)C(=O)NC3=CC=CC=C3Cl
Canonical SMILES CC1=C(C(NC(=S)N1)C2=C(C(=CC=C2)OC)OC)C(=O)NC3=CC=CC=C3Cl

Introduction

N-(2-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide is a synthetic compound with a complex chemical structure that has garnered attention for its potential applications in medicinal chemistry. This compound belongs to the pyrimidine derivatives family, known for their diverse biological activities. Below, we explore its chemical properties, synthesis, and potential applications based on available data.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:

  • Formation of the Pyrimidine Core: The pyrimidine scaffold is synthesized through cyclization reactions involving urea derivatives and β-ketoesters.

  • Substitution Reactions: Functionalization of the pyrimidine ring is achieved via electrophilic aromatic substitution to introduce the chlorophenyl and dimethoxyphenyl groups.

  • Thionation: The incorporation of the sulfanylidene group is carried out using reagents like phosphorus pentasulfide (P2_{2}S5_{5}).

Characterization techniques include:

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR confirm the structural integrity.

  • Mass Spectrometry (MS): Provides molecular weight verification.

  • Infrared Spectroscopy (IR): Identifies functional groups such as carbonyl and sulfanyl groups.

Structural Insights

The compound’s structure exhibits unique features influencing its reactivity and potential biological interactions:

  • Planarity of the Pyrimidine Ring: Facilitates stacking interactions with biomolecules.

  • Hydrophobic Substituents: Enhance membrane permeability.

  • Hydrogen Bond Donors/Acceptors: Enable interactions with enzyme active sites.

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